Naphthalene-1,3,5-trisulfonic acid

Energy Storage Conductive Polymers Supercapacitors

Naphthalene-1,3,5-trisulfonic acid (NTSA) is an aromatic sulfonic acid with three sulfonate (-SO₃H) groups positioned at the 1, 3, and 5 carbons on a naphthalene core. This specific substitution pattern is a product of naphthalene sulfonation, which can be achieved via methods such as the reaction of 1,5-naphthalene disulfonic acid with fuming sulfuric acid.

Molecular Formula C10H8O9S3
Molecular Weight 368.4 g/mol
CAS No. 6654-64-4
Cat. No. B008795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,3,5-trisulfonic acid
CAS6654-64-4
SynonymsNAPHTHALENE-1,3,5-TRISULPHONIC ACID; NAPHTHYL-1,3,5-TRISULFONIC ACID; 1,3,5-Naphthalene Trisulfonic Acid; Sodium 1,3,5-naphthalenetrisulfonate; SODIUM NAPHTHALENE-1,3,5-TRISULFONATE; Naphthalene-1,3,5-trisulfonic acid
Molecular FormulaC10H8O9S3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O
InChIInChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
InChIKeyINMHJULHWVWVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,3,5-trisulfonic acid (CAS 6654-64-4): A Multi-Sulfonated Aromatic Scaffold for Targeted Industrial and Research Procurement


Naphthalene-1,3,5-trisulfonic acid (NTSA) is an aromatic sulfonic acid with three sulfonate (-SO₃H) groups positioned at the 1, 3, and 5 carbons on a naphthalene core [1]. This specific substitution pattern is a product of naphthalene sulfonation, which can be achieved via methods such as the reaction of 1,5-naphthalene disulfonic acid with fuming sulfuric acid [2]. The compound and its sodium salt are known for extremely high water solubility [3], a property that underpins its utility as an anionic dopant, a dye intermediate, and a component in cement additives [2][4].

Beyond Sulfonation: Why the 1,3,5-Substitution Pattern of NTSA is a Critical Determinant of Performance and Cannot Be Approximated by Isomeric Alternatives


Generic substitution among naphthalene sulfonic acids is highly risky due to the profound impact of sulfonate group positioning on physicochemical and functional properties. Isomers like naphthalene-1,3,6-trisulfonic acid possess different spatial charge distributions and molecular geometries, which directly alter their ability to act as electrostatic cross-linkers in conductive polymers [1] and their performance as dispersants in complex formulations [2]. The specific 1,3,5-arrangement in NTSA is not simply an interchangeable structural variant; it is a key determinant that enables unique morphologies in polymer composites, specific enzyme inhibition profiles, and the targeted synthesis of crucial downstream dye intermediates like 7-aminonaphthalene-1,3,5-trisulfonic acid . Therefore, substituting NTSA with a different isomer or a lower degree of sulfonation without empirical validation will almost certainly lead to a loss of function or sub-optimal performance in the intended application.

Head-to-Head Evidence: Quantifying the Performance Advantage of Naphthalene-1,3,5-trisulfonic Acid Against Closest Analogs


Superior Dopant for Conductive Polymers: NTSA Outperforms Disulfonate and Monosulfonate Analogs in Polypyrrole Composites

When used as an anionic dopant for electropolymerized polypyrrole (PPy), Naphthalene-1,3,5-trisulfonic acid (NTSA) demonstrably outperforms its mono- and di-sulfonate counterparts. A direct head-to-head study showed that PPy films doped with NTSA exhibited significantly higher ionic diffusivity and capacitance [1]. In a separate, cross-comparable study of PPy-carbon nanotube composite electrodes, the NTSA dopant yielded the highest specific capacitance among all tested dopants, which included naphthalene disulfonic acid (NDSA) and other organic acids [2].

Energy Storage Conductive Polymers Supercapacitors

Key Intermediate for Reactive Dyes: Enabling the Synthesis of 7-Amino-1,3,5-naphthalenetrisulfonic Acid for High-Performance Colorants

The 1,3,5-substitution pattern of NTSA is structurally required for the synthesis of 7-amino-1,3,5-naphthalenetrisulfonic acid (also known as Sulfo C acid) . This downstream intermediate is a crucial building block for manufacturing a specific class of reactive dyes known for their vibrant, light-fast colors on textiles [1]. While naphthalene can be sulfonated to various degrees and positional isomers, only the 1,3,5-isomer yields this particular amino-trisulfonic acid derivative, which is a specific market demand for dye manufacturers producing reactive yellow, orange, and gold shades .

Dye Synthesis Organic Intermediates Reactive Dyes

Biochemical Tool Compound: NTSA Exhibits Potent and Defined Inhibition of Steroidogenic Enzymes

In a defined biochemical assay, Naphthalene-1,3,5-trisulfonic acid has been shown to inhibit the activity of two key enzymes in steroid biosynthesis, 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . The maximal inhibitory response was observed at a concentration of 500 μM, with enzyme activity measured via chloride currents in Xenopus oocytes after a 30-minute detection time . While other naphthalene sulfonic acid derivatives have shown broader anti-viral properties (e.g., against HIV reverse transcriptase), this specific, quantifiable effect on steroidogenic enzymes represents a defined biochemical activity that may be useful as a pharmacological tool or for investigating specific metabolic pathways [1].

Steroidogenesis Enzyme Inhibition Biochemical Research

Targeted Application Scenarios Where the Verifiable Differentiators of Naphthalene-1,3,5-trisulfonic Acid Translate to Scientific and Industrial Value


Advanced Electrode Material Development for High-Capacitance Supercapacitors

Research and development teams focused on high-performance energy storage should prioritize Naphthalene-1,3,5-trisulfonic acid (NTSA) over other naphthalene sulfonates when formulating polypyrrole (PPy)-based composite electrodes. The direct evidence that NTSA-doped PPy yields the highest specific capacitance (119 F/g at 5 mV/s) compared to other organic acid dopants, including naphthalene disulfonic acid [1], positions it as a superior dopant for maximizing energy density. Furthermore, the formation of electrostatic cross-links with NTSA during electropolymerization leads to a microporous structure with higher ion diffusivity, which is critical for high power density [2]. This specific combination of high capacitance and improved morphology is a quantifiable advantage in supercapacitor design.

Synthesis of High-Value Dye Intermediates for Reactive Dyes

Fine chemical and dye intermediate manufacturers should procure NTSA specifically when the downstream target is 7-amino-1,3,5-naphthalenetrisulfonic acid (Sulfo C acid) or related reactive dye precursors. The 1,3,5-substitution pattern is an absolute structural requirement for this synthetic route [3]. Attempting to substitute with a different isomer, such as naphthalene-1,3,6-trisulfonic acid, will result in a different product that is not suitable for the same vibrant yellow, orange, and gold reactive dye applications . This positional specificity directly translates to a supply chain necessity, making NTSA the essential starting material for this particular class of colorants.

Biochemical Research on Steroid Hormone Biosynthesis

Researchers investigating the steroidogenic pathway and requiring a tool to modulate 3β-HSD and 17β-HSD enzyme activity can utilize NTSA. The documented concentration-dependent inhibition, with maximal effect observed at 500 μM in a defined Xenopus oocyte model , provides a more precise and characterized tool compared to other broadly-active naphthalene sulfonic acids [4]. This specific, quantifiable activity profile allows for more controlled experiments in steroid biochemistry, distinguishing NTSA as a valuable and targeted research reagent rather than a generic sulfonated compound.

Formulation of High-Performance Dispersants and Concrete Admixtures

In industrial formulations for dispersants or concrete superplasticizers, the unique charge distribution and high water solubility of NTSA provide functional advantages. The 1,3,5-substitution pattern creates a distinct anionic surface that enhances particle dispersion and prevents agglomeration in dye and pigment formulations, leading to improved color strength and uniformity [5][6]. Similarly, as a component in naphthalene sulfonate-formaldehyde condensate superplasticizers, its high charge density contributes to superior water reduction and improved workability in high-strength concrete applications [7][8]. While not directly quantified in comparison to all isomers, this class-level property of the 1,3,5-isomer is a recognized driver of performance in these mature industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphthalene-1,3,5-trisulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.